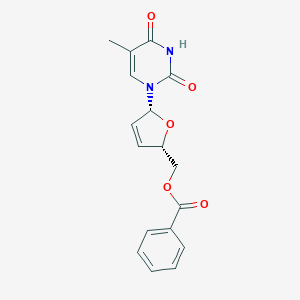

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate

Übersicht

Beschreibung

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 5’-benzoyl-D4T, also known as stavudine or d4T, is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to integrate into the host cell’s genome and replicate .

Mode of Action

5’-benzoyl-D4T is a nucleoside reverse transcriptase inhibitor (NRTI) . It is a thymidine analog that interferes with the action of HIV viral DNA dependent DNA polymerase, thereby inhibiting viral replication . After administration, it is phosphorylated by cellular kinases into an active triphosphate form. This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, it causes premature termination of the DNA chain, preventing the virus from replicating .

Biochemical Pathways

The biochemical pathway affected by 5’-benzoyl-D4T is the HIV replication cycle . By inhibiting reverse transcriptase, 5’-benzoyl-D4T prevents the conversion of viral RNA into DNA, a critical step in the viral replication process. This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response .

Pharmacokinetics

After oral administration, stavudine results in maximal concentrations within 2 hours and increases linearly as doses increase. The absolute oral bioavailability is high, approaching 100% . Stavudine does not accumulate in the plasma. It distributes into total body water and appears to enter cells by non-facilitated diffusion. Penetration into the cerebrospinal fluid occurs, as does the transfer of the drug across human placental tissue . Stavudine is cleared quickly by both renal and nonrenal processes .

Result of Action

The result of 5’-benzoyl-D4T’s action is a significant reduction in the replication of the HIV virus within the host’s cells. This leads to a decrease in viral load, which is the amount of HIV in the blood. A lower viral load is associated with better immune system function and a slower progression of the disease .

Action Environment

The efficacy of 5’-benzoyl-D4T can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its effectiveness. It’s important to note that while 5’-benzoyl-D4T is a potent antiretroviral drug, its use has been associated with certain side effects, including peripheral neuropathy, a condition that causes pain, tingling, and numbness in the hands and feet . Therefore, the decision to use this medication should take into account the patient’s overall health status, potential drug interactions, and the risk of side effects .

Biologische Aktivität

The compound ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structure which includes a dihydrofuran ring and a pyrimidinone moiety. The molecular formula is with a molecular weight of approximately 364.37 g/mol.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism has been observed in derivatives that share structural similarities with this compound .

- Case Study : In vitro studies demonstrated that certain derivatives inhibited proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Activity Spectrum : It has been tested against a range of bacteria and fungi. Notably, it exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Research Findings : A study reported that modifications in the benzoate group significantly enhanced the antimicrobial potency of the base compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Activity Type | Observations |

|---|---|---|

| Methyl | Anticancer | Enhanced apoptosis induction in cancer cells |

| Hydroxyl | Antimicrobial | Increased interaction with bacterial membranes |

| Halogen | Both | Varied effects on both cancer and microbial cells |

Computational Studies

Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer metabolism and bacterial cell wall synthesis.

Eigenschaften

IUPAC Name |

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-9,13-14H,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQWZPYZIYYAQ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153648 | |

| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122567-97-9 | |

| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122567979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 5'-benzoyl-d4T in the synthesis of stavudine (d4T)?

A1: In the synthesis described by the paper, 5'-benzoyl-d4T (compound 10 in the paper) serves as a crucial intermediate []. It is synthesized from the 2',3',5'-tri-O-methanesulfonate derivative of 1'-[14C]-5-methyluridine through a one-pot, three-step transformation. This intermediate is then subjected to methanolysis to remove the benzoyl protecting group, ultimately yielding the target compound, 1'-[14C]-stavudine (d4T) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.